molecular formula C30H28Cl2N4O6 B390336 1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA

1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA

Cat. No.: B390336
M. Wt: 611.5g/mol
InChI Key: WPFKBLQLFYHVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy and chloro substituents on a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy and chloro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
  • **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea

Uniqueness

The uniqueness of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea lies in its specific substitution pattern and the presence of both methoxy and chloro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28Cl2N4O6

Molecular Weight

611.5g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-[4-[(3-chloro-4-methoxyphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea

InChI

InChI=1S/C30H28Cl2N4O6/c1-39-25-11-7-19(15-21(25)31)33-29(37)35-23-9-5-17(13-27(23)41-3)18-6-10-24(28(14-18)42-4)36-30(38)34-20-8-12-26(40-2)22(32)16-20/h5-16H,1-4H3,(H2,33,35,37)(H2,34,36,38)

InChI Key

WPFKBLQLFYHVEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl

Origin of Product

United States

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